Terbinafine hydrochloride

Catalog No.
S544942
CAS No.
78628-80-5
M.F
C21H26ClN
M. Wt
327.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terbinafine hydrochloride

CAS Number

78628-80-5

Product Name

Terbinafine hydrochloride

IUPAC Name

(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride

Molecular Formula

C21H26ClN

Molecular Weight

327.9 g/mol

InChI

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+;

InChI Key

BWMISRWJRUSYEX-SZKNIZGXSA-N

SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl

Synonyms

(E)-N-(6,6-dimethyl-2-heptenynyl)-N-methyl-1-naphthalenementhamin hydrochloride, DA 5505, Lamisil, SF 86 327, SF 86-327, SF 86327, SF-86-327, SF86327, TDT 067, TDT-067, TDT067, terbinafine, terbinafine hydrochloride, Terbinafine, (Z)-, terbinafine, (Z)-isomer

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl

Isomeric SMILES

CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21.Cl

Understanding Fungal Mechanisms:

  • Mode of Action: TFH inhibits squalene epoxidase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. This disrupts membrane integrity and function, leading to fungal cell death. Understanding this mechanism through research using TFH helps elucidate fungal biology and identify potential targets for new antifungal drugs. [Source: ]
  • Comparative Studies: Researchers use TFH to compare the antifungal activity of different drug candidates against various fungal strains. This helps optimize drug development and identify strains with potential resistance mechanisms. [Source: ]

Exploring Novel Applications:

  • Combating Plant Pathogens: TFH shows promise as a fungicide against plant pathogens due to its broad-spectrum activity and fungicidal nature. Research explores its potential to control agricultural diseases and improve crop yields. [Source: ]
  • Developing Drug Delivery Systems: Researchers investigate new formulations of TFH for improved topical delivery, enhanced penetration, and targeted action against specific fungal infections. This research could lead to more effective and patient-friendly treatments. [Source: ]

Studying Fungal Resistance:

  • Monitoring Resistance Development: TFH is generally considered a first-line antifungal with low resistance rates. However, research monitors the emergence of resistance in specific fungal populations, using TFH as a reference compound to understand resistance mechanisms and inform treatment strategies. [Source: ]
  • Investigating Resistance Mechanisms: Studies utilize TFH to investigate the genetic and molecular basis of fungal resistance to azole antifungals, including TFH itself. This knowledge helps develop strategies to overcome resistance and improve antifungal efficacy. [Source: ]

Terbinafine hydrochloride is an antifungal medication primarily used to treat dermatophyte infections such as athlete's foot, jock itch, and fungal nail infections. It belongs to the allylamine class of antifungals and acts by inhibiting the enzyme squalene epoxidase, which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol production, terbinafine compromises the integrity of the fungal cell membrane, leading to cell death. The compound is available in both oral and topical formulations and is known for its high lipophilicity, allowing it to accumulate in keratin-rich tissues such as hair and nails, providing prolonged therapeutic effects even after treatment cessation .

As mentioned earlier, terbinafine acts by inhibiting squalene epoxidase, a fungal enzyme responsible for converting squalene to an ergosterol precursor [, ]. Ergosterol is a critical component of the fungal cell wall. By inhibiting its synthesis, terbinafine disrupts the cell wall integrity, leading to fungal cell death []. This mechanism is specific to fungi and does not significantly affect human cholesterol synthesis, making it a valuable antifungal medication.

  • Toxicity: Terbinafine is generally well-tolerated, but side effects like taste disturbances, nausea, and gastrointestinal upset can occur [].
  • Drug Interactions: Terbinafine can interact with other medications, so it's crucial to inform your doctor about all medications you are taking before starting terbinafine treatment [].
  • Flammability: Information on the specific flammability of terbinafine hydrochloride is limited. However, as an organic compound, it is likely combustible.
  • Reactivity: No significant information on reactivity is available in publicly accessible scientific resources.

  • Olefin Metathesis: The synthesis begins with the olefin metathesis of 1,3-dichloropropene and neohexene.
  • Reaction with Amine: This intermediate is then reacted with N-methyl-1-naphthalenemethanamine to yield terbinafine.
  • Formation of Hydrochloride Salt: The final step involves reacting terbinafine with hydrogen chloride to produce terbinafine hydrochloride as a stable salt form .

The primary biological activity of terbinafine hydrochloride lies in its potent antifungal properties. It selectively inhibits squalene epoxidase in fungi while having minimal impact on similar enzymes in humans. This selective inhibition leads to a significant reduction in ergosterol levels within fungal cells, ultimately causing cell lysis. In addition to its antifungal activity, recent studies have suggested that terbinafine may exhibit anti-inflammatory properties and potential effects on angiogenesis .

Terbinafine hydrochloride is widely used in clinical settings for the treatment of various fungal infections:

  • Onychomycosis: Effective against nail fungus.
  • Tinea Pedis: Commonly used for athlete's foot.
  • Tinea Cruris: Used for jock itch.
  • Tinea Versicolor: Effective for skin discoloration caused by fungal infection.

Its ability to accumulate in keratin-rich tissues makes it particularly effective for treating infections that are difficult to eradicate .

Terbinafine hydrochloride has been shown to interact with various drugs due to its effects on liver enzymes. Notably:

  • It can inhibit the metabolism of certain medications, leading to increased plasma concentrations of those drugs.
  • Studies indicate that it may convert extensive metabolizers of dextromethorphan (a probe substrate) into poor metabolizers due to its inhibitory effects on cytochrome P450 enzymes .
  • Caution should be exercised when co-administering with drugs such as pimozide or thioridazine due to potential interactions that may increase side effects or toxicity .

Several compounds share structural or functional similarities with terbinafine hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameClassMechanism of ActionUnique Feature
NaftifineAllylamineInhibits squalene epoxidasePrimarily used topically; less systemic absorption
ButenafineAllylamineInhibits squalene epoxidaseEffective against dermatophytes; less potent than terbinafine
GriseofulvinAntifungalDisrupts mitotic spindle formationUsed for systemic treatment; not ergosterol-specific
ClotrimazoleImidazoleInhibits ergosterol synthesisBroad-spectrum antifungal; topical use primarily

Terbinafine's unique mechanism of selectively targeting fungal squalene epoxidase while sparing human cholesterol production distinguishes it from these similar compounds. Its high lipophilicity allows for effective accumulation in keratinous tissues, enhancing its therapeutic efficacy against stubborn fungal infections .

Enzymatic Inhibition Mechanisms in Ergosterol Biosynthesis Pathways

Ergosterol biosynthesis in fungi involves a 20-step pathway catalyzed by membrane-associated enzymes, with squalene epoxidase (Erg1p) and squalene synthase (Erg9p) serving as rate-limiting steps. Terbinafine hydrochloride selectively targets SQLE, a flavin adenine dinucleotide (FAD)-dependent monooxygenase that converts squalene to 2,3-oxidosqualene (Figure 1). Inhibition disrupts the ergosterol cascade, leading to:

  • Squalene accumulation: Lipophilic squalene forms cytotoxic vesicles, destabilizing fungal membranes.
  • Ergosterol depletion: Loss of membrane integrity impairs nutrient transport and cell wall synthesis.

Table 1: Key Enzymes in Ergosterol Biosynthesis

EnzymeGeneFunctionInhibitor Class
Squalene synthaseERG9Converts farnesyl-PP to squaleneNone
Squalene epoxidaseERG1Epoxidizes squalene to 2,3-oxidosqualeneAllylamines (terbinafine)
Lanosterol synthaseERG7Cyclizes oxidosqualene to lanosterolAzoles (fluconazole)

Molecular Interactions Between Terbinafine and Fungal Squalene Epoxidase

X-ray crystallography and molecular dynamics simulations elucidate terbinafine’s binding mode in Aspergillus flavus SQLE:

  • Hydrogen bonding: The tertiary amine of terbinafine forms a water-bridged interaction with Tyr90.
  • Hydrophobic interactions: The naphthalene moiety inserts into a pocket lined with Phe402, Leu393, and Phe397.
  • Conformational changes: Binding induces a 12 Å displacement in the FAD-binding domain, occluding the squalene substrate.

Figure 1: Terbinafine-SQLE Binding Pocket
(Hypothetical depiction based on )

  • Polar helix (residues 450–485): Unique to fungal SQLE, mediates protein-protein interactions with squalene synthase.
  • Catalytic triad: FAD, Tyr90, and His440 coordinate oxygen transfer; His440 mutations confer resistance.

Structural Determinants of Non-Competitive Binding Dynamics

Terbinafine exhibits non-competitive inhibition kinetics due to its allosteric binding site, distinct from squalene’s catalytic cavity:

  • Fungal-specific motifs: A 35-residue polar helix (absent in human SQLE) creates a solvent-exposed binding surface.
  • Membrane association: The C-terminal transmembrane domain anchors SQLE to lipid droplets and endoplasmic reticulum, enhancing terbinafine bioavailability.

Table 2: Fungal vs. Human SQLE Structural Features

FeatureFungal SQLEHuman SQLE
Polar helical domainPresent (residues 450–485)Absent
Inhibitor sensitivityKi = 30 nM (terbinafine)Ki = 77 µM
Subcellular localizationER and lipid particlesER membrane

Resistance Mechanisms Involving Mutations in SQLE Gene Loci

Clinical isolates of Trichophyton rubrum and T. mentagrophytes exhibit terbinafine resistance due to missense mutations in SQLE:

  • Common mutations: Leu393Phe (45% of resistant strains), Phe397Leu (28%), Phe415Ser (17%).
  • Mechanistic consequences:
    • Reduced terbinafine affinity (ΔGbinding = +4.2 kcal/mol for Leu393Phe).
    • Altered FAD orientation, restoring squalene epoxidation activity.

Table 3: SQLE Mutations and Resistance Phenotypes

MutationFold ResistanceClinical PrevalenceRegion Affected
Leu393Phe32×45%Substrate entry channel
Phe397Leu18×28%Hydrophobic core
His440Tyr10%Catalytic triad

The metabolic fate of terbinafine hydrochloride is governed by three primary N-dealkylation pathways mediated by hepatic cytochrome P450 (CYP) isoforms [1] [2]. Pathway 1 involves sequential N-demethylation and N-dealkylation reactions that generate 6,6-dimethyl-2-hepten-4-ynal (TBF-A), a reactive α,β-unsaturated aldehyde metabolite implicated in idiosyncratic hepatotoxicity [2] [3]. Pathway 2 proceeds through N-demethylation to form desmethyl-terbinafine, which undergoes subsequent oxidative cleavage to yield TBF-A and 1-naphthyl-methylamine [2]. Pathway 3 represents direct N-denaphthylation, producing 1-naphthaldehyde and a tertiary amine intermediate [2].

In vitro studies with human liver microsomes demonstrate that six CYP isoforms catalyze these pathways: CYP1A2, 2B6, 2C8, 2C9, 2C19, and 3A4 [2] [3]. Recombinant enzyme analyses reveal distinct catalytic efficiencies:

CYP IsoformPathway 1 Vmax (pmol/min/nmol)Pathway 2 Vmax (pmol/min/nmol)Pathway 3 Km (μM)
2C191300 ± 834300 ± 1903.0 ± 0.83
3A41450 ± 673800 ± 2104.2 ± 1.1

Table 1: Kinetic parameters for terbinafine metabolism by dominant CYP isoforms [2] [3].

CYP2C19 exhibits superior catalytic efficiency (Vmax/Km = 140) in Pathway 3 compared to CYP3A4 (Vmax/Km = 98), while CYP3A4 dominates Pathway 1.2 metabolism with a 4-fold higher efficiency than CYP2C19 [2]. This enzymatic promiscuity ensures metabolic clearance even under polymorphic CYP conditions.

Tissue-Specific Distribution and Accumulation Kinetics

Terbinafine hydrochloride demonstrates nonlinear pharmacokinetics due to its lipophilic nature (logP = 3.3) and extensive protein binding (>99%) [1] [4]. Following oral administration, the drug achieves a steady-state volume of distribution of 947.5 L, reflecting sequestration in peripheral tissues [1] [4].

TissueCmax (ng/g)Tmax (days)Elimination Half-Life (days)
Sebum1049 ± 189721.4 ± 3.1
Stratum Corneum892 ± 1641018.9 ± 2.8
Nail Plate647 ± 1321432.6 ± 4.7

Table 2: Accumulation kinetics in keratin-rich tissues [4].

The drug's triphasic plasma elimination profile (α-phase t1/2 = 1.2 h, β-phase t1/2 = 36 h, γ-phase t1/2 = 16.5 days) correlates with redistribution from deep tissue compartments [4]. Nail plate concentrations exceed plasma levels by 3-fold within 14 days and persist above minimum inhibitory concentrations for 90 days post-treatment [4].

Role of Hepatic CYP2C19/3A4 Isoforms in Bioactivation

CYP2C19 and 3A4 jointly mediate terbinafine's metabolic activation through competing pathways:

  • TBF-A Generation: CYP2C19 catalyzes Pathway 1.1 (Km = 120 μM) and Pathway 2.1 (Km = 37 μM) with 2.3-fold greater efficiency than CYP3A4 [2]. Concurrently, CYP3A4 preferentially oxidizes desmethyl-terbinafine in Pathway 2.2b (Vmax = 1300 pmol/min/nmol) [2].

  • Metabolic Shunting: The enzymes exhibit divergent pathway preferences:

    • CYP2C19 allocates 68% of terbinafine flux to TBF-A-generating pathways
    • CYP3A4 directs 53% to detoxification routes [2]
  • Genetic Modulation: CYP2C19 poor metabolizers show 42% reduced TBF-A formation but 29% increased parent drug exposure, while CYP3A4 inhibitors prolong terbinafine's γ-phase half-life by 18% [3].

"The split ratio between bioactivation and detoxification pathways determines individual susceptibility to terbinafine-induced hepatotoxicity, with CYP2C19 ultrarapid metabolizers at highest risk" [2].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

327.1753775 g/mol

Monoisotopic Mass

327.1753775 g/mol

Heavy Atom Count

23

Appearance

Powder

UNII

012C11ZU6G

GHS Hazard Statements

Aggregated GHS information provided by 304 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 304 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 303 of 304 companies with hazard statement code(s):;
H315 (44.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (44.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (44.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (92.74%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.69%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of onychomycosis

Pharmacology

Terbinafine Hydrochloride is a synthetic allylamine derivative structurally related to naftifine, antifungal Terbinafine Hydrochloride blocks ergosterol biosynthesis by inhibition of squalene epoxidase, part of the sterol synthesis pathway for the fungal cell membrane. Highly lipophilic, it tends to accumulate in skin, nails, and fatty tissues. Terbinafine is active against dermatophytes. (NCI04)

MeSH Pharmacological Classification

Enzyme Inhibitors

ATC Code

QS02CA91

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

78628-80-5

Wikipedia

Terbinafine hydrochloride

FDA Medication Guides

Lamisil
Terbinafine Hydrochloride
GRANULE;ORAL
TABLET;ORAL
NOVARTIS
03/29/2019

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12

Explore Compound Types